N-[1-(5-chloropyridine-2-carbonyl)piperidin-4-yl]thiophene-3-carboxamide
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Overview
Description
N-[1-(5-chloropyridine-2-carbonyl)piperidin-4-yl]thiophene-3-carboxamide is a complex organic compound that features a combination of heterocyclic structures, including pyridine, piperidine, and thiophene rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(5-chloropyridine-2-carbonyl)piperidin-4-yl]thiophene-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the 5-chloropyridine-2-carbonyl chloride: This can be achieved by reacting 5-chloropyridine-2-carboxylic acid with thionyl chloride (SOCl₂) under reflux conditions.
Coupling with piperidine: The resulting acyl chloride is then reacted with piperidine to form N-(5-chloropyridine-2-carbonyl)piperidine.
Formation of the thiophene-3-carboxamide: This intermediate is then coupled with thiophene-3-carboxylic acid chloride in the presence of a base such as triethylamine (TEA) to yield the final product.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors and automated synthesis equipment to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[1-(5-chloropyridine-2-carbonyl)piperidin-4-yl]thiophene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like lithium aluminum hydride (LiAlH₄).
Substitution: The chlorine atom on the pyridine ring can be substituted with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are common reducing agents.
Substitution: Nucleophiles such as amines (e.g., methylamine) or thiols (e.g., thiophenol) can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-[1-(5-chloropyridine-2-carbonyl)piperidin-4-yl]thiophene-3-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential as a drug candidate due to its unique structural features.
Industry: Used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-[1-(5-chloropyridine-2-carbonyl)piperidin-4-yl]thiophene-3-carboxamide depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would depend on the biological context and the specific target being studied.
Comparison with Similar Compounds
Similar Compounds
N-[1-(5-chloropyridine-2-carbonyl)piperidin-4-yl]benzamide: Similar structure but with a benzene ring instead of thiophene.
N-[1-(5-chloropyridine-2-carbonyl)piperidin-4-yl]furan-3-carboxamide: Similar structure but with a furan ring instead of thiophene.
Uniqueness
N-[1-(5-chloropyridine-2-carbonyl)piperidin-4-yl]thiophene-3-carboxamide is unique due to the presence of the thiophene ring, which imparts distinct electronic and steric properties compared to benzene or furan analogs. This can result in different biological activities and applications.
Properties
IUPAC Name |
N-[1-(5-chloropyridine-2-carbonyl)piperidin-4-yl]thiophene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClN3O2S/c17-12-1-2-14(18-9-12)16(22)20-6-3-13(4-7-20)19-15(21)11-5-8-23-10-11/h1-2,5,8-10,13H,3-4,6-7H2,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMZPPFRJDBKWAG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1NC(=O)C2=CSC=C2)C(=O)C3=NC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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